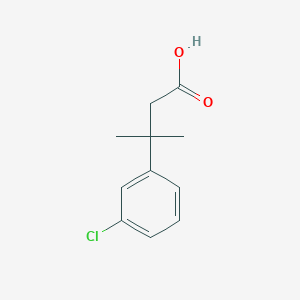

3-(3-Chlorophenyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “3-(3-Chlorophenyl)-3-methylbutanoic acid” belong to a class of organic compounds known as chlorophenyl compounds . They contain a phenyl group attached to a chlorine atom. In this case, the phenyl group is attached to a butanoic acid structure at the 3rd position .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a phenyl ring (a cyclic group of six carbon atoms) with a chlorine atom attached, and a butanoic acid structure attached at the 3rd carbon of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as the presence of the chlorine atom and the butanoic acid group would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Metabolite Production and Kinetics

Research on the metabolite production of the gram-positive bacterium Staphylococcus xylosus has identified several compounds not previously reported as metabolites of this organism, demonstrating the diverse chemical transformations possible within microbial metabolism. The study highlighted the biotransformation of α-ketoisocaproic acid into 3-methylbutanal, which is immediately oxidized into 3-methylbutanoic acid, showcasing a potential pathway involving similar compounds (Beck et al., 2002).

Novel Pyrethroids Synthesis

A study on the design and synthesis of novel pyrethroids incorporating eugenol moieties has evaluated the insecticidal activity of compounds synthesized by connecting eugenol derivatives to a chrysanthematic acid or 2-(4-chlorophenyl)-3-methylbutanoic acid. This research presents a significant application in developing new insecticides with varied activities based on the substitution pattern in both acid moiety and eugenol group, illustrating the chemical versatility of compounds related to 3-(3-Chlorophenyl)-3-methylbutanoic acid (Wang et al., 2012).

Glass-Forming Properties Study

The study on 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), a product of α-pinene oxidation, delves into its physicochemical properties like water solubility and phase state. Although not directly related to this compound, this research demonstrates the importance of understanding the properties of complex organic acids in environmental contexts, such as their behavior in atmospheric aerosols (Dette et al., 2014).

Agricultural Applications with Nanoparticles

A study involving the preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole highlights the agricultural applications of complex organic compounds. This research indicates the potential for using similar chemical frameworks in creating carrier systems that improve the delivery and efficacy of agricultural chemicals, thereby reducing environmental toxicity (Campos et al., 2015).

Environmental Remediation

The removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents demonstrates an application in environmental remediation. This study showcases how derivatives and related compounds of this compound can be involved in processes designed to purify water from hazardous chemicals, emphasizing the compound's relevance in environmental science (Adeyemi et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-(3-Chlorophenyl)-3-methylbutanoic acid” would depend on its potential applications. If it shows promise in areas like medicinal chemistry, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety profile .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFINHMOKEDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)

![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)

![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)